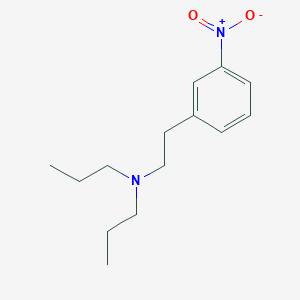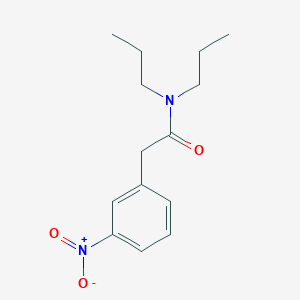
2-(Pyridin-2-yloxy)benzaldehyde
Overview
Description
2-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
2-(Pyridin-2-yloxy)benzaldehyde is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 199.21 .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
“2-(Pyridin-2-yloxy)benzaldehyde” is used in the synthesis of novel heterocyclic compounds. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . These compounds have potential biological activities and were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the novel 2-(pyridin-2-yl) pyrimidine derivatives synthesized using “2-(Pyridin-2-yloxy)benzaldehyde” have shown promising anti-fibrotic activities. Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Fungicidal Activity
“2-(Pyridin-2-yloxy)benzaldehyde” is also used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . One of these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60mg/L, versus commercial fungicide tebuconazole (1.65mg/L) .
Pesticide Resistance
Pyrimidinamine derivatives synthesized using “2-(Pyridin-2-yloxy)benzaldehyde” are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . This makes them a potential solution to the increasing evolution of pesticide resistance .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.03 (iLOGP), 1.85 (XLOGP3), 2.69 (WLOGP), 1.47 (MLOGP), and 2.68 (SILICOS-IT), indicating its potential to cross biological membranes . These properties may impact the bioavailability of the compound, influencing its pharmacological effects.
properties
IUPAC Name |
2-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZHTQRJYCZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597785 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141580-71-4 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

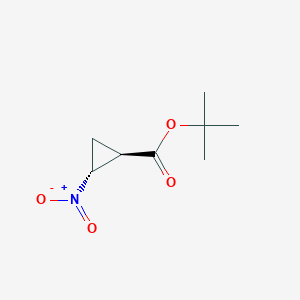

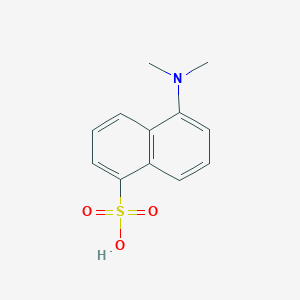
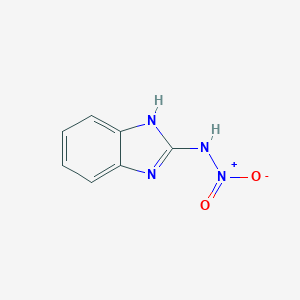
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
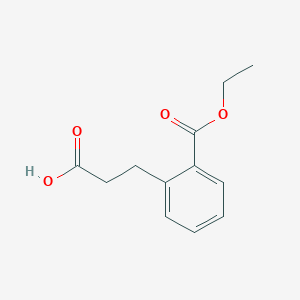

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
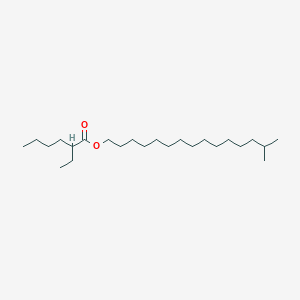
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
